

FT-IR spectroscopy for the identification of 3-Methylsalicylaldehyde functional groups

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Compound of Interest

Compound Name: 3-Methylsalicylaldehyde

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Unveiling Molecular Fingerprints: An FT-IR Guide to 3-Methylsalicylaldehyde

For researchers, scientists, and professionals in drug development, precise identification of functional groups within a molecule is a critical step. This guide provides a comparative analysis of **3-Methylsalicylaldehyde** using Fourier-Transform Infrared (FT-IR) spectroscopy, offering a clear differentiation from structurally similar molecules. By presenting key experimental data and detailed protocols, this document serves as a practical resource for leveraging FT-IR in chemical analysis.

Comparative FT-IR Analysis of Aldehydes

The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. By comparing the FT-IR spectrum of **3-Methylsalicylaldehyde** with that of salicylaldehyde and the non-aromatic butyraldehyde, we can definitively identify the functional groups and understand the influence of the aromatic ring and methyl substitution.

The table below summarizes the characteristic FT-IR absorption bands for the key functional groups in these three molecules. The data clearly illustrates the diagnostic peaks that enable their differentiation.

Functional Group	3-Methylsalicylaldehyde (cm ⁻¹)	Salicylaldehyde (cm ⁻¹)	Butyraldehyde (cm ⁻¹)	Vibrational Mode
O-H (Phenolic)	~3400 (broad)	~3400 (broad)	N/A	Stretching
C-H (Aromatic)	~3050	~3061	N/A	Stretching
C-H (Aliphatic)	~2920, ~2850	N/A	~2960, ~2870, ~2725	Stretching
C=O (Aldehyde)	~1650	~1661	~1725	Stretching
C=C (Aromatic)	~1600, ~1480	~1579, ~1484	N/A	Stretching
C-O (Phenolic)	~1250	~1280	N/A	Stretching
C-H (Aldehydic)	~2850, ~2750	~2860, ~2760	~2725	Stretching

Deciphering the Spectral Data

The presence of a broad absorption band around 3400 cm⁻¹ in both **3-Methylsalicylaldehyde** and salicylaldehyde is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. This band is absent in the spectrum of butyraldehyde.

The sharp, strong peak around 1650 cm⁻¹ in **3-Methylsalicylaldehyde** is attributed to the C=O stretching of the aldehyde group.^[1] This peak is shifted to a lower wavenumber compared to the C=O stretch in butyraldehyde (~1725 cm⁻¹) due to the conjugation of the carbonyl group with the aromatic ring. The additional methyl group in **3-Methylsalicylaldehyde** causes a slight shift in this peak compared to salicylaldehyde (~1661 cm⁻¹).^[2]

Aromatic C-H stretching vibrations are observed around 3050 cm⁻¹ for **3-Methylsalicylaldehyde**, a region distinct from the aliphatic C-H stretching bands seen in butyraldehyde (below 3000 cm⁻¹).^[3] The characteristic C=C stretching vibrations of the aromatic ring appear as a pair of bands around 1600 cm⁻¹ and 1480 cm⁻¹.

Furthermore, the aldehydic C-H stretching is visible as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹, which is a hallmark of aldehydes.

Experimental Protocol for FT-IR Analysis of Liquid Samples

The following is a detailed methodology for obtaining the FT-IR spectrum of a liquid sample like **3-Methylsalicylaldehyde**.

Instrumentation:

- Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27)
- Attenuated Total Reflectance (ATR) accessory with a diamond crystal

Materials:

- Sample (**3-Methylsalicylaldehyde** or other liquid aldehyde)
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

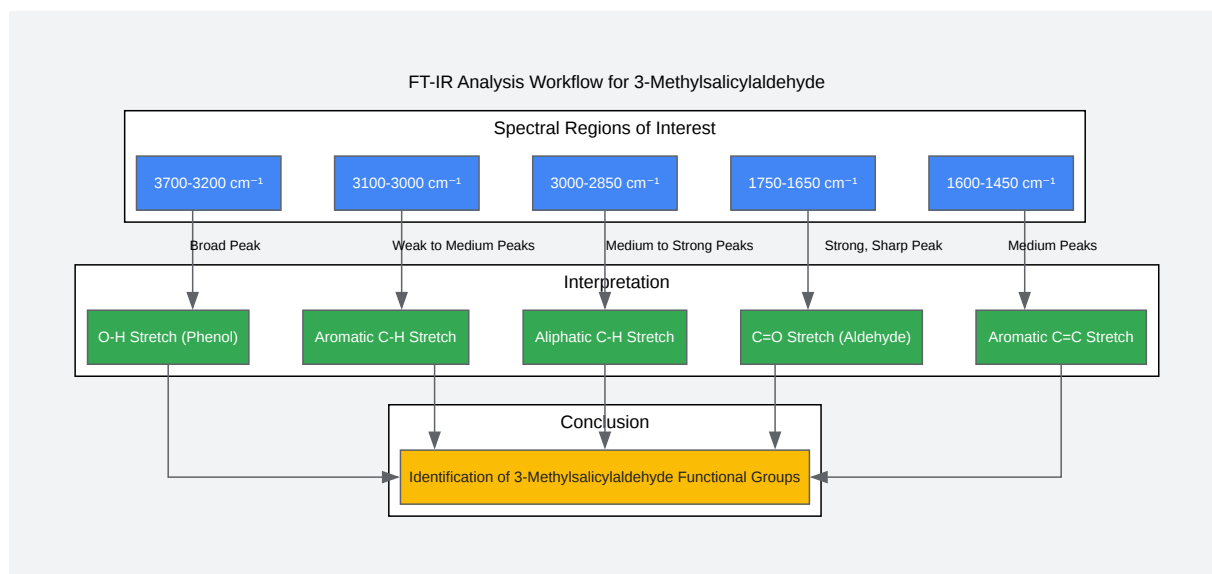
Procedure:

- Background Spectrum Acquisition:
 - Ensure the ATR crystal is clean and dry.
 - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere.
- Sample Application:
 - Place a small drop of the liquid sample directly onto the center of the ATR crystal.
 - Ensure the crystal surface is completely covered by the sample.
- Spectrum Acquisition:

- Acquire the FT-IR spectrum of the sample.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is usually recorded in the range of 4000 to 400 cm^{-1} .
- Data Processing:
 - The software automatically subtracts the background spectrum from the sample spectrum.
 - Perform any necessary baseline correction or smoothing of the resulting spectrum.
- Cleaning:
 - Thoroughly clean the ATR crystal after analysis using a lint-free wipe soaked in an appropriate solvent.
 - Ensure the crystal is completely dry before the next measurement.

Logical Workflow for Functional Group Identification

The following diagram illustrates the logical workflow for identifying the key functional groups in **3-Methylsalicylaldehyde** using FT-IR spectroscopy.



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Caption: Logical workflow for identifying functional groups in **3-Methylsalicylaldehyde** via FT-IR.

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- 3. infrared spectrum of butanal prominent wavenumbers cm-1 detecting functional groups present finger print for identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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